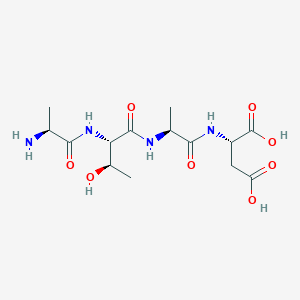
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-alanine, L-threonine, L-alanine, and L-aspartic acid Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Industrial Production Methods: Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). Enzymatic synthesis using amino acid ligases is also explored for its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products:
Oxidation Products: Oxidized forms of threonine.
Hydrolysis Products: Individual amino acids or shorter peptide fragments
Scientific Research Applications
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, and cellular communication. The exact pathways depend on the specific context and application .
Comparison with Similar Compounds
Tuftsin (L-threonyl-L-lysyl-L-prolyl-L-arginine): Involved in immune system function.
Rigin (glycyl-L-glutaminyl-L-prolyl-L-arginine): Functions similarly to tuftsin.
Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂): High affinity for the μ opioid receptor.
Tetragastrin (N-((phenylmethoxy)carbonyl)-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide): Mimics the physiological activity of gastrin.
Uniqueness: L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of both hydrophobic (alanine) and hydrophilic (threonine, aspartic acid) residues. This combination allows it to participate in diverse biochemical interactions and makes it a valuable tool in research and industrial applications.
Properties
CAS No. |
633357-22-9 |
|---|---|
Molecular Formula |
C14H24N4O8 |
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H24N4O8/c1-5(15)11(22)18-10(7(3)19)13(24)16-6(2)12(23)17-8(14(25)26)4-9(20)21/h5-8,10,19H,4,15H2,1-3H3,(H,16,24)(H,17,23)(H,18,22)(H,20,21)(H,25,26)/t5-,6-,7+,8-,10-/m0/s1 |
InChI Key |
KRXOJRJVYWSSJJ-CRKKBNSPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


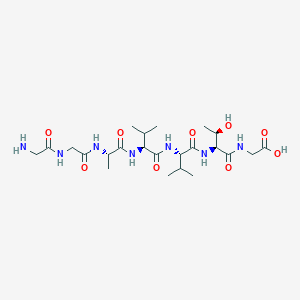
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
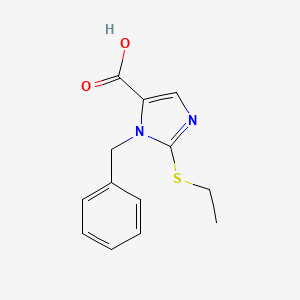
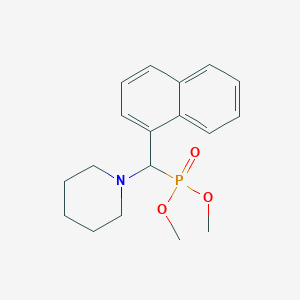
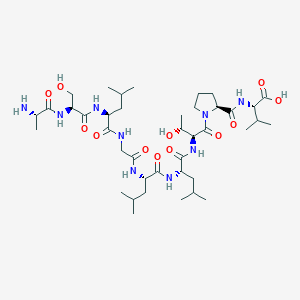
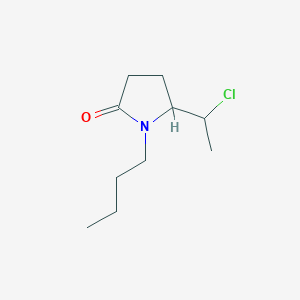
![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
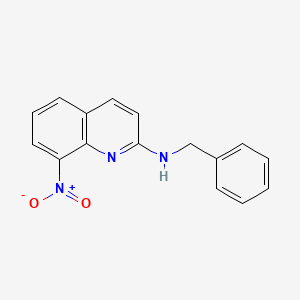
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
